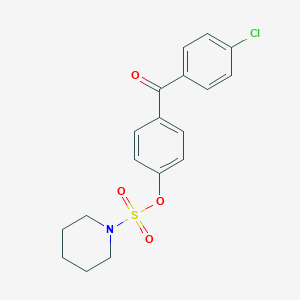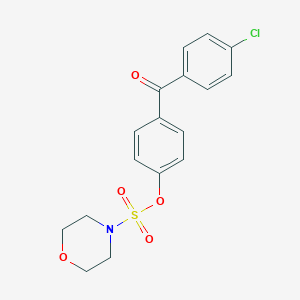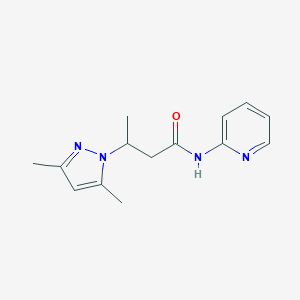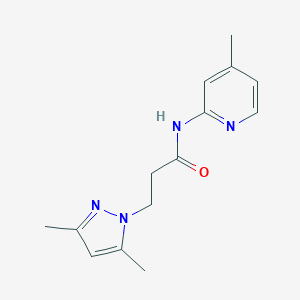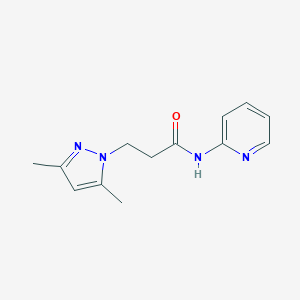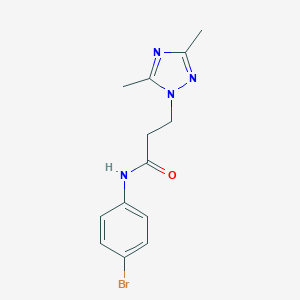
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of compounds known as triazole derivatives, which are known to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, it is believed to exert its antifungal activity by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This compound's anticancer activity is believed to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound's anti-inflammatory and antioxidant effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, respectively.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been found to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, this compound's solubility in water is limited, which can make it challenging to work with in certain experimental settings. In addition, more research is needed to fully understand the toxicity and safety profile of this compound.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide. One area of interest is the development of this compound-based antifungal and anticancer drugs. Another area of interest is the investigation of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves a multistep process that starts with the reaction of 4-bromoaniline with ethyl acrylate in the presence of a base, followed by the reaction of the resulting product with hydrazine hydrate to obtain 4-bromo-N-ethylideneaniline. The final step involves the reaction of 4-bromo-N-ethylideneaniline with 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid to obtain this compound.
Scientific Research Applications
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.
properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-15-10(2)18(17-9)8-7-13(19)16-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUJICXDSDLZIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

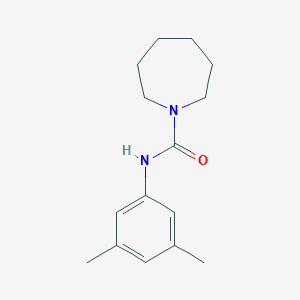
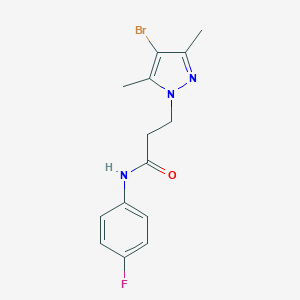
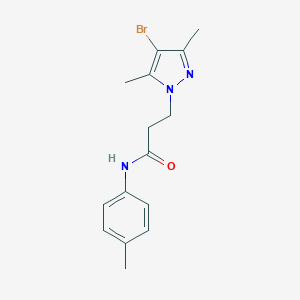
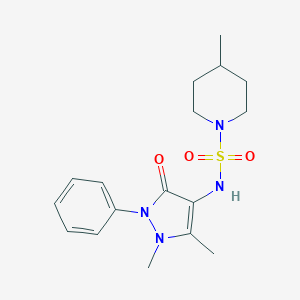

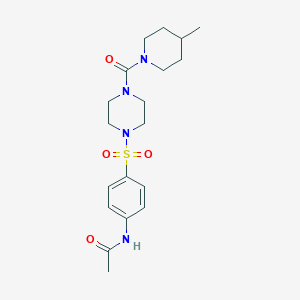
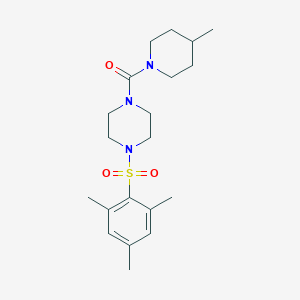
![1-[(4-Methylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497107.png)

